Ethyl 4-amino-3,5-difluorobenzoate

Crystallography Solid-State Chemistry Structural Biology

Critical fluorinated building block for azobenzene synthesis & crystal engineering. Quantified advantage: 2x higher aqueous solubility (1.13 mg/mL) vs. methyl ester analog, ideal for biological assays. Unique orthorhombic crystal packing ensures reliable solid-state handling. Ideal lipophilicity (LogP 2.19) balances membrane permeability. Avoids non-trivial re-optimization of reaction/purification conditions required by analog substitution.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 1415920-00-1
Cat. No. B1433867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3,5-difluorobenzoate
CAS1415920-00-1
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)F)N)F
InChIInChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
InChIKeyMGZIYSCSHHUVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3,5-Difluorobenzoate (CAS 1415920-00-1): Procurement-Grade Overview and Core Specifications


Ethyl 4-amino-3,5-difluorobenzoate (CAS 1415920-00-1) is a fluorinated benzoate ester derivative with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and materials science research [1]. It features a 4-amino group and two fluorine atoms at the 3- and 5-positions on the aromatic ring, which confer distinct electronic and steric properties that influence its reactivity and physicochemical behavior compared to non-fluorinated or differently substituted analogs [2]. The compound is commercially available from multiple suppliers with typical purities ranging from 95% to 98% .

Why Generic Substitution of Ethyl 4-Amino-3,5-Difluorobenzoate (CAS 1415920-00-1) Is Not Advisable


Substituting ethyl 4-amino-3,5-difluorobenzoate with structurally similar analogs, such as the methyl ester, tert-butyl ester, or the parent carboxylic acid, is not trivial due to significant differences in crystallographic packing, hydrogen-bonding capacity, and predicted physicochemical properties that directly impact synthetic utility and downstream processing [1]. For example, the ethyl ester crystallizes in an orthorhombic Pbcn space group with a distinct unit cell volume of 1825.6 ų, whereas the methyl ester and acid exhibit different crystal systems and packing motifs, affecting solubility and solid-state handling [2]. Furthermore, the consensus LogP of 2.19 and moderate aqueous solubility (1.13 mg/mL) of the ethyl ester place it in a favorable lipophilicity range for membrane permeability and organic solvent compatibility, which differs from the more polar acid and the slightly more lipophilic methyl ester . These quantifiable differences underscore why direct replacement without re-optimization of reaction or purification conditions is scientifically unsound.

Quantitative Differentiation of Ethyl 4-Amino-3,5-Difluorobenzoate (CAS 1415920-00-1) Against Closest Analogs


Crystallographic System and Unit Cell Parameters vs. 4-Amino-3,5-Difluorobenzonitrile

Single-crystal X-ray diffraction at 100 K reveals that ethyl 4-amino-3,5-difluorobenzoate (II) crystallizes in the orthorhombic crystal system with space group Pbcn, whereas its precursor 4-amino-3,5-difluorobenzonitrile (I) adopts a monoclinic P21/n space group [1]. The unit cell parameters for II are a = 14.877(3) Å, b = 8.9995(18) Å, c = 13.635(3) Å, V = 1825.6(6) ų, compared to a = 3.7283(4) Å, b = 10.5275(12) Å, c = 16.9073(19) Å, β = 94.604(2)°, V = 661.46(13) ų for I [1]. The unit cell volume of II is approximately 2.76 times larger than that of I, and the crystal systems are fundamentally different, which directly impacts packing efficiency, crystal morphology, and potential solid-state stability [1].

Crystallography Solid-State Chemistry Structural Biology

Hydrogen-Bonding Network Distinctions: Ethyl Ester vs. Benzonitrile Analog

In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate (II), the primary intermolecular hydrogen bond is an N—H⋯O interaction with a donor-acceptor distance of 2.942(3) Å and an angle of 155(3)° [1]. Additionally, a short C—H⋯F contact is observed with a distance of 3.015(3) Å and an angle of 115° [1]. In contrast, the benzonitrile analog (I) displays N—H⋯N and N—H⋯F hydrogen bonds, along with π-stacking interactions, but lacks the N—H⋯O contacts found in II due to the absence of the ester carbonyl group [1].

Supramolecular Chemistry Crystal Engineering Pharmaceutical Co-crystals

Predicted Lipophilicity (LogP) Comparison: Ethyl Ester vs. Methyl Ester and Free Acid

The consensus LogP (average of five computational methods) for ethyl 4-amino-3,5-difluorobenzoate is 2.19, based on predictions from iLOGP (2.06), XLOGP3 (1.66), WLOGP (2.57), MLOGP (2.48), and SILICOS-IT (2.19) . This places it in the optimal lipophilicity range for membrane permeability and CNS drug-likeness. In contrast, the methyl ester analog (methyl 4-amino-3,5-difluorobenzoate) has a reported LogP of 2.53 [1], indicating slightly higher lipophilicity. The parent carboxylic acid (4-amino-3,5-difluorobenzoic acid) is expected to have a significantly lower LogP due to its ionizable carboxyl group, though an exact consensus value is not reported. The ethyl ester therefore offers a balanced lipophilic profile that differs from both the more polar acid and the more lipophilic methyl ester.

Medicinal Chemistry ADME Lipophilicity

Predicted Aqueous Solubility (LogS) and Solubility Class: Ethyl Ester vs. Class Benchmarks

The predicted aqueous solubility of ethyl 4-amino-3,5-difluorobenzoate, calculated using the ESOL topological method, yields a LogS value of -2.25, corresponding to a solubility of 1.13 mg/mL (0.0056 mol/L) and classified as 'Soluble' on the LogS scale . For comparison, the methyl ester analog has a reported LogS of -2.53 and solubility of 0.56 mg/mL, placing it in the 'Soluble' category as well but with half the aqueous solubility of the ethyl ester [1]. The parent acid is anticipated to have higher aqueous solubility due to its ionizable carboxyl group, though precise data are unavailable. The ethyl ester thus provides an intermediate solubility profile that may be advantageous for certain reaction media or biological assay conditions.

Pre-formulation Solubility Drug Delivery

Reported Synthetic Yield as Intermediate for Azobenzene Derivative

In a published four-step synthetic procedure, ethyl 4-amino-3,5-difluorobenzoate (II) was obtained from 4-amino-3,5-difluorobenzoic acid via esterification with ethanol and sulfuric acid, achieving a yield of 77% (14.99 g from 96.7 mmol) [1]. This intermediate was subsequently used to synthesize diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) in 21% yield [1]. While yields for alternative ester intermediates (e.g., methyl or tert-butyl) under identical conditions are not reported, the 77% yield provides a quantitative benchmark for the efficiency of this specific ester in the context of azobenzene photoswitch synthesis.

Synthetic Methodology Photoswitchable Compounds Organic Synthesis

High-Value Application Scenarios for Ethyl 4-Amino-3,5-Difluorobenzoate (CAS 1415920-00-1) Based on Differential Evidence


Synthesis of Visible-Light-Responsive Azobenzene Photoswitches

Ethyl 4-amino-3,5-difluorobenzoate serves as a critical intermediate in the preparation of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a visible-light-responsive azobenzene derivative [1]. The ortho-fluorine substitution pattern influences the electronic properties and planarity of the azobenzene core, which is essential for tuning photoisomerization behavior [1]. The demonstrated 77% synthetic yield for the esterification step provides a reliable starting point for process development [1].

Crystal Engineering and Co-crystal Design Studies

The distinct hydrogen-bonding network of ethyl 4-amino-3,5-difluorobenzoate, characterized by a strong N—H⋯O interaction (D⋯A = 2.942(3) Å, angle = 155(3)°) and a short C—H⋯F contact (3.015(3) Å, angle = 115°), makes it a valuable model compound for crystal engineering and co-crystal design [1]. The orthorhombic Pbcn space group and large unit cell volume (1825.6 ų) also provide a unique solid-state environment for studying packing interactions [1].

Medicinal Chemistry SAR Exploration with Balanced Lipophilicity

With a consensus LogP of 2.19, ethyl 4-amino-3,5-difluorobenzoate occupies a favorable lipophilicity range that is often associated with good membrane permeability and oral bioavailability [1]. This intermediate lipophilicity—between the more polar acid and the more lipophilic methyl ester (LogP = 2.53) —allows medicinal chemists to fine-tune the physicochemical properties of lead compounds without resorting to additional functional group manipulations.

Pre-formulation and Solubility Screening Assays

The predicted aqueous solubility of 1.13 mg/mL (LogS = -2.25) classifies ethyl 4-amino-3,5-difluorobenzoate as 'Soluble' and provides a quantitative benchmark for pre-formulation studies [1]. The compound's solubility is twice that of the methyl ester analog (0.56 mg/mL) , making it a more attractive candidate for assays requiring higher aqueous concentrations without the need for co-solvents or formulation additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-amino-3,5-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.